molecular formula C13H18O3 B3323018 (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol CAS No. 158429-18-6

(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol

Cat. No.: B3323018
CAS No.: 158429-18-6
M. Wt: 222.28 g/mol
InChI Key: KHXAXRRGUJQMOW-UHFFFAOYSA-N
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Description

(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol (CAS: 133332-49-7) is a benzyl alcohol derivative with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.284 g/mol. Its structure features a cyclopentyl ether substituent at the para position of the benzene ring, a methoxy group at the meta position, and a hydroxymethyl (-CH₂OH) functional group . This compound is a key intermediate in organic synthesis, particularly in the development of multi-target therapeutic agents, such as histone deacetylase (HDAC) inhibitors .

Key physicochemical properties (inferred from analogs):

  • Solubility: Likely hydrophobic due to the cyclopentyl group; similar analogs (e.g., (3-Methoxyphenyl)methanol) are immiscible in water but soluble in organic solvents like DMSO and acetonitrile .
  • logP: Estimated to be moderate (~2.9–3.5) based on structural analogs .

Properties

IUPAC Name

(4-cyclopentyloxy-3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXAXRRGUJQMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.

    Catalyst: Acidic or basic catalysts are commonly used to promote the reaction.

    Solvent: Organic solvents such as ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The oxidation of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol can yield (4-(Cyclopentyloxy)-3-methoxybenzaldehyde).

    Reduction: Reduction can produce (4-(Cyclopentyloxy)-3-methoxyphenyl)methane.

    Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

The applications of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol are primarily in the therapeutic cardiovascular field, specifically in the creation of drugs for treating and preventing cardiovascular diseases . This compound is a quinazolinedione derivative .

Therapeutic Applications

  • Quinazolinedione derivatives, including (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol, can be used as medications for treating and/or preventing at least one cardiovascular disease . These derivatives may act as inhibitors of phosphodiesterase 7 (PDE7), and some may also inhibit phosphodiesterase 8 (PDE8) . It is possible that these quinazolinedione derivatives could also influence the cardiovascular system through other biological/biochemical pathways to treat and/or prevent cardiovascular conditions .
  • Phosphodiesterases (PDEs) are intracellular enzymes that hydrolyze the secondary messengers cAMP (adenosine-3',5'-cyclic monophosphate) and cGMP (guanosine-3',5'-cyclic monophosphate) into inactive 5'-monophosphate nucleotides . The present invention particularly relates to therapeutic applications of quinazolinedione derivatives, which may be potent PDE7, or PDE7 and PDE8 inhibitors according to the derivatives or that can act by other biological pathways .
  • Non-invasive imaging of lactate is of enormous significance in cancer and metabolic disorders where glycolysis dominates . Here, for the first time, we describe a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method (LATEST), based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .

Mechanism of Action

The mechanism of action of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Bis(4-(benzyloxy)-3-methoxyphenyl)methanol (C₁₅H₁₈O₄)
  • Structure : Contains two benzyloxy groups instead of cyclopentyloxy.
  • Molecular Weight : 262.30 g/mol.
  • Synthesis : Prepared via Grignard or n-BuLi-mediated reactions, yielding ~45–62% .
  • Applications : Intermediate in the synthesis of Quebecol, a natural product with antiproliferative activity .
{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol (C₁₅H₁₅ClO₃)
  • Structure : Substituted with a 4-chlorobenzyloxy group.
  • Molecular Weight : 278.73 g/mol.
  • Properties : Higher logP (2.908) due to the electron-withdrawing chlorine atom, enhancing membrane permeability .
  • Applications: Not explicitly stated but likely used in drug discovery for halogenated analogs’ improved binding affinity .
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol (C₉H₁₀F₂O₃)
  • Structure : Difluoromethoxy substituent replaces cyclopentyloxy.
  • Molecular Weight : 204.17 g/mol.
  • Properties : Lower molecular weight and logP (2.9) compared to the target compound. The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation .

Functional Group Modifications

(3-Methoxyphenyl)methanol (C₈H₁₀O₂)
  • Structure : Simplest analog lacking the cyclopentyloxy group.
  • Molecular Weight : 138.16 g/mol.
  • Properties : Water-immiscible, boiling point 250°C, used as a pharmaceutical intermediate .
  • Key Difference : Absence of the cyclopentyl group reduces steric hindrance and lipophilicity, making it less suitable for targeted drug delivery .
4-Methoxybenzyl Alcohol (C₈H₁₀O₂)
  • Structure : Methoxy group at the para position.
  • Applications : Common intermediate in organic synthesis; used in fragrances and pharmaceuticals .
  • Comparison : Lacks the cyclopentyloxy group, resulting in lower molecular weight and simpler metabolic pathways .

Pharmacologically Active Derivatives

Iloperidone Metabolites
  • Example: 4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol
  • Structure : Contains a fluorinated benzisoxazole and piperidine groups.
  • Role: Major human metabolite of iloperidone, an antipsychotic agent. Reduced form of the parent ketone, highlighting the importance of the benzenemethanol scaffold in CNS drug metabolism .
HDAC Inhibitors
  • Example : 4-(3-(4-(Cyclopentyloxy)-3-methoxyphenyl)propanamido)-N-hydroxybenzamide
  • Structure: Derived from (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol via propanamide linkage.
  • Application : Targets HDAC1/2 isoforms, showing promise in cancer therapy .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications
(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol C₁₃H₁₈O₃ 222.28 Cyclopentyloxy, methoxy ~3.0 HDAC inhibitors
Bis(4-(benzyloxy)-3-methoxyphenyl)methanol C₁₅H₁₈O₄ 262.30 Benzyloxy (×2), methoxy ~3.5 Quebecol synthesis
{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol C₁₅H₁₅ClO₃ 278.73 4-Chlorobenzyloxy, methoxy 2.908 Drug discovery
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol C₉H₁₀F₂O₃ 204.17 Difluoromethoxy, methoxy 2.9 Metabolic stability enhancement
(3-Methoxyphenyl)methanol C₈H₁₀O₂ 138.16 Methoxy 1.54 Organic synthesis

Biological Activity

(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol, with the CAS number 158429-18-6, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol features a phenolic moiety which is significant for its biological activity. The presence of the cyclopentyl ether group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol is primarily attributed to its interaction with phosphodiesterases (PDEs), particularly PDE4 and PDE7. These enzymes play crucial roles in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are vital secondary messengers in various signaling pathways.

  • Phosphodiesterase Inhibition : Inhibition of PDEs leads to increased levels of cAMP and cGMP, thereby enhancing intracellular signaling pathways associated with anti-inflammatory responses and other physiological processes .
  • Antitumor Activity : Preliminary studies have shown that derivatives based on similar structures exhibit significant antitumor activity, suggesting that (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol may also possess such properties .

Antitumor Activity

A series of studies have synthesized compounds related to (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol to evaluate their antitumor effects. For instance, derivatives with similar scaffolds demonstrated IC50 values ranging from 5.13 to 17.95 μM against various cancer cell lines including HePG2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and HeLa (cervical) cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on COX-2 and TNF-α, both important targets in inflammation and cancer therapy. Notably, certain derivatives showed potent inhibition with IC50 values lower than those of established drugs like celecoxib .

Case Study 1: Antitumor Efficacy

In a study examining the structure-activity relationship (SAR) of cyclopentyloxy derivatives, compounds derived from (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol were tested for their ability to inhibit tumor growth in vitro. The most effective compounds exhibited significant inhibition of COX-2 and TNF-α production, indicating their potential as therapeutic agents for cancer treatment .

Case Study 2: Phosphodiesterase Inhibition

Research on phosphodiesterase inhibitors has highlighted the role of compounds like (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol in modulating cAMP levels. This modulation is crucial for therapeutic strategies targeting respiratory diseases and inflammatory conditions .

Summary of Findings

Activity Target IC50 Value Reference
Antitumor ActivityVarious Cancer Cells5.13 - 17.95 μM
COX-2 InhibitionCOX-21.08 - 1.88 μM
TNF-α InhibitionTNF-α2.01 - 6.72 μM
PDE4 InhibitionPDE45.62 - 5.65 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol
Reactant of Route 2
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(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol

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